molecular formula C54H91NO13Si3 B13410335 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

Cat. No.: B13410335
M. Wt: 1046.6 g/mol
InChI Key: YUYMQLDTOMEBMN-PUFPEYIYSA-N
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Description

2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of Docetaxel, a well-known chemotherapy drug used for treating various metastatic cancers. This compound is characterized by its complex molecular structure, which includes multiple silyl ether groups, enhancing its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves multiple steps, starting from DocetaxelThe reaction conditions often involve the use of silylating agents and catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound requires stringent control over reaction conditions to ensure high yield and purity. The process is usually carried out in specialized reactors equipped with temperature and pressure control systems. The final product is purified using techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and silylating agents like tert-butyldimethylsilyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

Scientific Research Applications

2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves its interaction with microtubules, similar to Docetaxel. It stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is unique due to its enhanced stability and solubility, making it a valuable intermediate in the synthesis of other complex molecules. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C54H91NO13Si3

Molecular Weight

1046.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1

InChI Key

YUYMQLDTOMEBMN-PUFPEYIYSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Origin of Product

United States

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